molecular formula C25H44N2O2 B8710050 N-octadecylmethyl-o-nitroaniline

N-octadecylmethyl-o-nitroaniline

Cat. No.: B8710050
M. Wt: 404.6 g/mol
InChI Key: FKHOZBFTKNJMBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Octadecylmethyl-o-nitroaniline is a nitroaromatic compound characterized by a long octadecyl (C₁₈H₃₇) chain, a methyl group (CH₃), and an o-nitroaniline (C₆H₄(NO₂)NH) moiety. The o-nitroaniline group contributes to its electronic properties, making it relevant in photochemical or catalytic processes.

Properties

Molecular Formula

C25H44N2O2

Molecular Weight

404.6 g/mol

IUPAC Name

N-methyl-2-nitro-N-octadecylaniline

InChI

InChI=1S/C25H44N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-26(2)24-21-18-19-22-25(24)27(28)29/h18-19,21-22H,3-17,20,23H2,1-2H3

InChI Key

FKHOZBFTKNJMBX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key differences between N-octadecylmethyl-o-nitroaniline and structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
This compound* C₂₅H₄₅N₃O₂ ~419 Long alkyl chain, nitro, amine Surfactants, hydrophobic materials
NN-Dimethyl-2-nitroaniline C₈H₁₀N₂O₂ 166.18 Two methyl groups, nitro, amine Dye intermediates, organic synthesis
N-Benzyl-3-nitroaniline C₁₃H₁₂N₂O₂ 228.25 Benzyl, nitro, amine Pharmaceuticals, agrochemicals
o-Nitroaniline C₆H₆N₂O₂ 138.13 Nitro, amine Synthetic precursor, toxic
N-Methyl-N-octadecylaniline C₂₅H₄₅N 351.63 Long alkyl chain, methyl, amine Surfactant research

*Calculated based on structural analogs; exact data unavailable in evidence.

Functional Group and Reactivity Differences

  • This compound : The long alkyl chain enhances hydrophobicity, reducing aqueous solubility but improving lipid compatibility. The nitro group at the ortho position may sterically hinder reactions compared to para isomers.
  • NN-Dimethyl-2-nitroaniline : The absence of a long chain increases polarity, making it more soluble in polar solvents. Its smaller size allows faster diffusion in reaction media .
  • o-Nitroaniline : Lacking alkyl substituents, it exhibits higher volatility and acute toxicity (H301, H311, H331) .

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